molecular formula C14H10N4O3 B3329472 N-(5-nitro-1H-indazol-3-yl)benzamide CAS No. 599183-43-4

N-(5-nitro-1H-indazol-3-yl)benzamide

Cat. No. B3329472
M. Wt: 282.25 g/mol
InChI Key: VCAAPKZQXYLMFK-UHFFFAOYSA-N
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Patent
US06949579B2

Procedure details

N-(5-Nitro-1H-indazol-3-yl)benzamide may be obtained in the following manner: 0.39 cm3 of benzoyl chloride is added dropwise to a solution of 0.6 g of 5-nitro-1H-indazole-3-amine and 5 cm3 of pyridine, cooled to 0° C. The medium is returned to a temperature in the region of 20° C. and stirred for 18 hours. After addition of 20 cm3 of distilled water, the medium is extracted with 20 cm3 and 10 cm3 of ethyl acetate. The organic phases are combined, dried over magnesium sulphate, filtered and concentrated by evaporation under reduced pressure. The residue thus obtained is purified by chromatography on a column of silica with a dichloromethane/methanol mixture (99/1 by volume) as eluent. 0.9 g of N-(5-nitro-1H-indazol-3-yl)benzamide is thus obtained in the form of an orange-coloured solid melting at 231° C.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:10]([C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][N:17]=[C:16]2[NH2:22])([O-:12])=[O:11].N1C=CC=CC=1>O>[N+:10]([C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][N:17]=[C:16]2[NH:22][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)N
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is returned to a temperature in the region of 20° C.
EXTRACTION
Type
EXTRACTION
Details
the medium is extracted with 20 cm3 and 10 cm3 of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica with a dichloromethane/methanol mixture (99/1 by volume) as eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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